9-Phenyl-9-fluorenol
CAS No.: 25603-67-2
Cat. No.: VC20757871
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25603-67-2 |
|---|---|
| Molecular Formula | C19H14O |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 9-phenylfluoren-9-ol |
| Standard InChI | InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H |
| Standard InChI Key | UJPHBDAPVWFPTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Introduction
9-Phenyl-9-fluorenol is an organic compound with the molecular formula
and a molecular weight of approximately 258.3 g/mol. It is classified as a fluorene derivative and is notable for its applications in organic synthesis, particularly in the synthesis of various functionalized compounds. The compound is recognized by several synonyms, including 9-phenylfluoren-9-ol and 9-hydroxy-9-phenylfluorene, and is identified by the CAS Registry Number 25603-67-2.
Synthesis
The synthesis of 9-Phenyl-9-fluorenol typically involves reactions starting from 9-fluorenone, utilizing methods such as lithiation or Grignard reagent reactions. A common synthetic route includes:
-
Starting Material: 9-Fluorenone
-
Reagents: Phenyl Grignard reagents or phenyl-lithium compounds.
-
Procedure: The reaction mixture is stirred at room temperature, followed by quenching with ammonium chloride and extraction with diethyl ether.
Applications
9-Phenyl-9-fluorenol serves various roles in organic chemistry:
-
Intermediate in Synthesis: It acts as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals.
-
Protecting Group: The phenylfluoren-9-yl (Pf) group derived from it has been utilized effectively as a protecting group in asymmetric synthesis, preventing racemization during reactions involving α-amino compounds .
Research Findings
Recent studies have explored the properties and applications of 9-Phenyl-9-fluorenol:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume